molecular formula C24H24N4O3S B14968076 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1-methyl-1H-indol-3-yl)ethanone

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1-methyl-1H-indol-3-yl)ethanone

Cat. No.: B14968076
M. Wt: 448.5 g/mol
InChI Key: CLFJSJZYUMKLBY-UHFFFAOYSA-N
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Description

2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of benzodioxepin, triazole, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE typically involves multi-step organic synthesisSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin: Shares the benzodioxepin core but lacks the triazole and indole moieties.

    1-Methyl-1H-indole: Contains the indole structure but does not have the benzodioxepin or triazole components.

    4-Ethyl-4H-1,2,4-triazole: Features the triazole ring but is missing the benzodioxepin and indole parts.

Uniqueness

The uniqueness of 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE lies in its combination of three distinct moieties, which confer unique chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(1-methylindol-3-yl)ethanone

InChI

InChI=1S/C24H24N4O3S/c1-3-28-23(16-9-10-21-22(13-16)31-12-6-11-30-21)25-26-24(28)32-15-20(29)18-14-27(2)19-8-5-4-7-17(18)19/h4-5,7-10,13-14H,3,6,11-12,15H2,1-2H3

InChI Key

CLFJSJZYUMKLBY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CN(C3=CC=CC=C32)C)C4=CC5=C(C=C4)OCCCO5

Origin of Product

United States

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